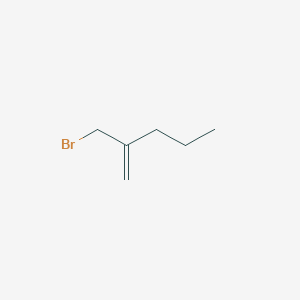

2-(Bromomethyl)pent-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Bromomethyl)pent-1-ene, also known as this compound, is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

2-(Bromomethyl)pent-1-ene serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitutions, eliminations, and additions due to the presence of both bromine and an alkene functional group. This reactivity allows for the generation of diverse derivatives that are essential in chemical research and development.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles (amines, thiols) to form substituted products | Amines or thiol derivatives |

| Elimination | Under basic conditions, can form alkenes | Alkenes with varied substitution |

| Addition | Reacts with halogens or hydrogen halides | Brominated derivatives |

Biological Applications

Pharmaceutical Intermediates

In medicinal chemistry, this compound is utilized as an intermediate for synthesizing pharmaceutical compounds. Its ability to introduce bromine into molecular frameworks is particularly useful for modifying biological activity and enhancing drug efficacy.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be transformed into potent anticancer agents through multi-step synthetic pathways involving cyclization and functional group transformations . The incorporation of bromine enhances the reactivity of the resulting compounds, making them suitable for targeting specific biological pathways.

Material Science

Polymer Chemistry

The compound is also employed in polymer chemistry as a monomer or co-monomer in the production of specialty polymers. Its reactivity allows it to participate in radical polymerization processes, leading to materials with tailored properties.

Table 2: Applications in Polymer Chemistry

| Application | Description | Resulting Materials |

|---|---|---|

| Radical Polymerization | Used as a co-monomer to enhance properties of polymers | Thermoplastics and elastomers |

| Crosslinking | Acts as a crosslinking agent to improve mechanical strength | Crosslinked polymer networks |

Industrial Applications

Specialty Chemicals Production

this compound is used in the synthesis of various specialty chemicals that find applications across multiple industries, including agriculture, electronics, and cosmetics. Its versatility allows for the development of novel formulations that meet specific industry needs.

Example: Synthesis of Agrochemicals

The compound has been investigated for its role in synthesizing agrochemicals, where brominated intermediates are critical for enhancing pest resistance and promoting plant growth . The ability to modify its structure leads to improvements in bioactivity and environmental stability.

Propriétés

IUPAC Name |

2-(bromomethyl)pent-1-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-3-4-6(2)5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMHDNNUPZAQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605174 |

Source

|

| Record name | 2-(Bromomethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161881-09-0 |

Source

|

| Record name | 2-(Bromomethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.